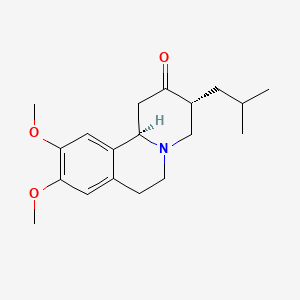

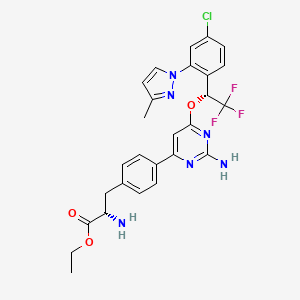

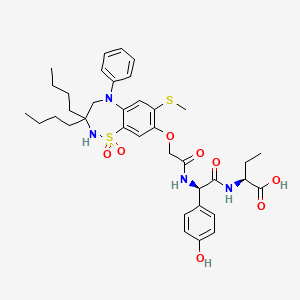

Doxorubicina (6-maleimidocaproil)hidrazona

Descripción general

Descripción

Este compuesto está diseñado para mejorar el índice terapéutico de la doxorrubicina al aumentar su entrega a los sitios tumorales y al mismo tiempo reducir su toxicidad sistémica . DOXO-EMCH se une rápidamente a la albúmina sérica circulante y libera doxorrubicina selectivamente en el sitio tumoral debido a la incorporación de un enlace de hidrazona sensible al ácido .

Aplicaciones Científicas De Investigación

DOXO-EMCH tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

DOXO-EMCH ejerce sus efectos a través de un mecanismo único que implica la liberación selectiva de doxorrubicina en el sitio tumoral. El enlace de hidrazona sensible al ácido en DOXO-EMCH permite que la doxorrubicina se libere ya sea extracelularmente en el entorno ligeramente ácido del tejido tumoral o intracelularmente en compartimentos endosomales o lisosomales ácidos después de la captación celular . La doxorrubicina liberada luego se intercala en el ADN, inhibiendo la topoisomerasa II y evitando la replicación y transcripción del ADN, lo que finalmente lleva a la muerte celular .

Análisis Bioquímico

Biochemical Properties

MC-Doxhzn is an albumin-binding prodrug of doxorubicin with acid-sensitive properties . It binds rapidly to circulating serum albumin and releases doxorubicin selectively at the tumor site . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells .

Cellular Effects

MC-Doxhzn has shown superior antitumor efficacy compared to doxorubicin in different tumor xenograft models . It has demonstrated a 2- to 5-fold increase in the maximum tolerated dose, moderate and reversible myelosuppression with minimal liver toxicity and immunotoxicity compared to doxorubicin .

Molecular Mechanism

The molecular mechanism of MC-Doxhzn involves the utilization of a unique linker that releases doxorubicin selectively at the tumor site . This mechanism may provide enhanced anti-tumor activity of doxorubicin while improving the overall toxicity profile . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells .

Temporal Effects in Laboratory Settings

Toxicological studies in mice, rats, and dogs have demonstrated a 2- to 5-fold increase in the maximum tolerated dose of MC-Doxhzn, with moderate and reversible myelosuppression observed . MC-Doxhzn has also proven to be significantly less cardiotoxic than doxorubicin in a chronic rat model .

Dosage Effects in Animal Models

In animal models, MC-Doxhzn has shown more potent antitumor efficacy than free doxorubicin based on the optimum T/C (Treated versus Control group, %), whereas body weight changes between two treatment groups were comparable .

Metabolic Pathways

It is known that the prodrug binds rapidly to circulating serum albumin and releases doxorubicin selectively at the tumor site .

Transport and Distribution

MC-Doxhzn is transported and distributed within cells and tissues through its rapid binding to circulating serum albumin . This binding allows for the selective release of doxorubicin at the tumor site .

Subcellular Localization

The subcellular localization of MC-Doxhzn is likely to be influenced by its binding to serum albumin and the subsequent cellular uptake of the albumin conjugates by tumor cells . The pH-sensitive hydrazone linker in the MC-Doxhzn molecule allows doxorubicin to be released either extracellularly in the slightly acidic environment often present in tumor tissue or intracellularly in lysosomal compartments after cellular uptake of the albumin conjugates by tumor cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de DOXO-EMCH implica la derivatización de la doxorrubicina en su posición ceto-C-13 con una molécula espaciadora de unión a tiol, específicamente la hidrazida de ácido 6-maleimidocaproico . Las condiciones de reacción normalmente implican el uso de disolventes anhidros y temperaturas controladas para garantizar la estabilidad del enlace de hidrazona.

Métodos de producción industrial

La producción industrial de DOXO-EMCH sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final. El compuesto se produce en condiciones de Buenas Prácticas de Manufactura (GMP) para cumplir con los estándares regulatorios para el uso clínico .

Análisis De Reacciones Químicas

Tipos de reacciones

DOXO-EMCH experimenta varios tipos de reacciones químicas, que incluyen:

Conjugación: DOXO-EMCH se une rápidamente a la posición cisteína-34 de la albúmina circulante mediante una reacción de unión a tiol.

Reactivos y condiciones comunes

Condiciones ácidas: La hidrólisis del enlace de hidrazona ocurre en entornos ligeramente ácidos, como los que se encuentran en los tejidos tumorales o en compartimentos intracelulares como los lisosomas.

Grupos tiol: La reacción de conjugación con la albúmina implica el grupo tiol de la cisteína-34.

Productos principales

El producto principal formado por la hidrólisis de DOXO-EMCH es la doxorrubicina, que se libera en el sitio tumoral para ejercer sus efectos anticancerígenos .

Comparación Con Compuestos Similares

Compuestos similares

Doxorrubicina: El compuesto principal de DOXO-EMCH, ampliamente utilizado como agente anticancerígeno pero asociado con una toxicidad sistémica significativa.

Doxorrubicina liposomal: Una formulación diseñada para reducir la cardiotoxicidad de la doxorrubicina encapsulándola en liposomas.

Singularidad de DOXO-EMCH

DOXO-EMCH es único debido a sus propiedades de unión a la albúmina y al enlace de hidrazona sensible al ácido, que permiten la liberación selectiva de doxorrubicina en el sitio tumoral. Este sistema de administración dirigido aumenta la eficacia antitumoral de la doxorrubicina al tiempo que minimiza su toxicidad sistémica .

Propiedades

Key on ui mechanism of action |

INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity. |

|---|---|

Número CAS |

151038-96-9 |

Fórmula molecular |

C37H42N4O13 |

Peso molecular |

750.7 g/mol |

Nombre IUPAC |

N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

InChI |

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1 |

Clave InChI |

OBMJQRLIQQTJLR-FRTGXRTISA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |

SMILES isomérico |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |

Sinónimos |

INNO-206; DOXO-EMCH; N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)